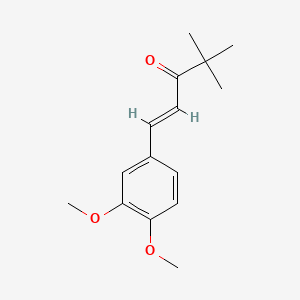

3,4-Dimethoxy benzylidene pinacolone

Description

Structure

3D Structure

Properties

CAS No. |

58344-29-9 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-4,4-dimethylpent-1-en-3-one |

InChI |

InChI=1S/C15H20O3/c1-15(2,3)14(16)9-7-11-6-8-12(17-4)13(10-11)18-5/h6-10H,1-5H3/b9-7+ |

InChI Key |

DUOQAPIZFRFCLJ-VQHVLOKHSA-N |

SMILES |

CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)OC)OC |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC(=C(C=C1)OC)OC |

Pictograms |

Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dimethoxybenzylidene Pinacolone and Its Analogs

Exploration of Classical Synthetic Routes to Benzylidene Pinacolone (B1678379) Architectures

Traditional methods for constructing the carbon-carbon double bond in benzylidene pinacolone and its analogs have heavily relied on condensation reactions. These foundational strategies remain relevant in many laboratory settings.

The most direct and widely employed classical method for synthesizing 3,4-Dimethoxybenzylidene Pinacolone is the Claisen-Schmidt condensation, a specific variant of the aldol (B89426) condensation. wikipedia.org This reaction occurs between an aldehyde that lacks an α-hydrogen, such as 3,4-dimethoxybenzaldehyde (B141060), and a ketone that possesses an enolizable α-hydrogen, like pinacolone. wikipedia.orgchegg.com The reaction is typically catalyzed by a base, such as sodium or potassium hydroxide (B78521), in a protic solvent like ethanol (B145695). nih.govnih.gov

The mechanism proceeds in two main stages. First, the base abstracts an acidic α-proton from pinacolone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, creating a β-hydroxy ketone intermediate (an aldol addition product). magritek.com This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the thermodynamically stable, conjugated α,β-unsaturated ketone product.

The table below summarizes typical conditions for Claisen-Schmidt reactions leading to chalcone-like compounds.

| Aldehyde | Ketone | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Benzaldehydes | Acetophenones | 40% NaOH / Ethanol | Stir at 10°C for 1h, then RT for 4h | Good | nih.gov |

| 4-Fluorobenzaldehyde | Acetone (B3395972) | NaOH / Ethanol | Monitored in real-time by NMR at RT | - | magritek.com |

| 3,4-Dimethoxybenzaldehyde | 1-Indanone (B140024) | Solid NaOH | Solvent-free grinding at RT | High | weebly.comtruman.edu |

| Benzaldehyde (B42025) | Cyclohexanone | MgFeAl-LDH (calcined) | 120°C, 2h | 93% | mdpi.com |

The Knoevenagel condensation is another classic carbon-carbon bond-forming reaction, often considered a modification of the aldol condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing a highly acidic "active methylene (B1212753) group." wikipedia.orgpurechemistry.org These active methylene compounds are typically flanked by two strong electron-withdrawing groups (Z), such as in malonic acid, ethyl acetoacetate, or cyanoacetic acid, which significantly increase the acidity of the α-protons. wikipedia.org The reaction is generally catalyzed by a weak base, like an amine (e.g., piperidine), to avoid self-condensation of the carbonyl reactant. wikipedia.org

While the Knoevenagel condensation is highly effective for producing substituted alkenes, it is not the standard method for synthesizing simple benzylidene pinacolones. taylorandfrancis.com The α-protons of pinacolone are not sufficiently acidic to be considered an "active methylene compound" in the classical sense of Knoevenagel reactivity. A mild base like piperidine (B6355638) is generally insufficient to deprotonate pinacolone efficiently. Using a strong base would simply drive the reaction down the Claisen-Schmidt pathway described previously. Therefore, the Knoevenagel condensation is a related but distinct approach, primarily utilized when the nucleophile is a more acidic C-H acid than a simple ketone.

Innovative Approaches in Green Chemistry for Efficient Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of 3,4-Dimethoxybenzylidene Pinacolone, several green methodologies have emerged that reduce waste, energy consumption, and reaction times.

Microwave-assisted organic synthesis has proven to be a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. javeriana.edu.co The Claisen-Schmidt condensation is particularly amenable to microwave irradiation. nih.gov In a study on the synthesis of functionalized benzalacetones, the reaction between 3,4-dimethoxybenzaldehyde and acetone was completed in approximately 25 minutes under microwave irradiation at 50 W, selectively forming the desired product without the self-condensation byproducts often seen with conventional heating. nih.gov This approach offers a rapid and efficient route to the target scaffold, minimizing thermal decomposition and side reactions. nih.gov

The following table provides a comparison between conventional and microwave-assisted methods for similar condensation reactions.

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehydes + Acetone | Conventional | NaOH / Reflux | Hours | Satisfactory (byproducts observed) | nih.gov |

| Benzaldehydes + Acetone | Microwave | NaOH / 5-50 W Irradiation | Minutes | Good to Excellent (selective) | nih.gov |

| Biginelli-type reaction | Conventional | Base / Solvent / Reflux | Longer | Higher | javeriana.edu.co |

| Biginelli-type reaction | Microwave | CaCl₂ / Water | Shorter | Acceptable to Good | javeriana.edu.co |

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, Claisen-Schmidt condensations can be effectively carried out by grinding the reactants (aldehyde and ketone) with a solid base catalyst, such as sodium hydroxide powder, using a mortar and pestle. rsc.orgresearchgate.net This mechanochemical approach has been successfully applied to the reaction of 3,4-dimethoxybenzaldehyde with 1-indanone, a structural analog of pinacolone, to produce the corresponding α,β-unsaturated ketone in high yield at room temperature. weebly.comtruman.eduhkedcity.net This method is simple, minimizes waste, and often results in a product of high purity that requires minimal work-up. rsc.org

The use of heterogeneous catalysts offers the advantages of easy separation from the reaction mixture and the potential for recycling, which reduces waste and cost. researchgate.netdigitellinc.com Various solid catalysts have been developed for Claisen-Schmidt condensations, including metal oxides, hydrotalcites, and natural phosphates. mdpi.comresearchgate.netresearchgate.net These catalysts provide basic or acidic sites to facilitate the reaction and can often be used under solvent-free conditions. digitellinc.comresearchgate.net For example, calcined MgFeAl layered double hydroxides (LDH) have shown high conversion rates and selectivity in the condensation of benzaldehyde and cyclohexanone. mdpi.com

The table below lists several heterogeneous catalysts used in Claisen-Schmidt condensations.

| Catalyst | Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Nanocrystalline Metal Oxides | Solid Base/Acid | Solvent-free compatible | Recyclable, avoids soluble waste | digitellinc.com |

| Natural Phosphate (NP) | Solid Support | Solvent or solvent-free | Inexpensive, natural material | researchgate.net |

| Metal-Organic Framework [Fe(BTC)] | Lewis Acid | Toluene | Recyclable, high selectivity | bohrium.com |

| MgFeAl-LDH (calcined) | Solid Base | Solvent-free, 120°C | High activity and selectivity | mdpi.com |

Synthesis of Key Precursor Molecules and Intermediates for Diversified Derivatization

The accessibility of 3,4-Dimethoxybenzylidene Pinacolone and its analogs depends on the efficient synthesis of its core precursors: 3,4-dimethoxybenzaldehyde and pinacolone.

3,4-Dimethoxybenzaldehyde (Veratraldehyde): This aromatic aldehyde is a crucial starting material. A common laboratory-scale synthesis involves the methylation of vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde), typically using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. Other industrial routes include the Sommelet reaction, which converts 3,4-dimethoxybenzyl chloride to the aldehyde using hexamine, google.com and the Vilsmeier-Haack reaction on 1,2-dimethoxybenzene (B1683551) (veratrole).

Pinacolone (3,3-Dimethyl-2-butanone): The classical synthesis of pinacolone is the pinacol (B44631) rearrangement, where pinacol (2,3-dimethylbutane-2,3-diol) is heated with an acid like sulfuric acid. orgsyn.orgwikipedia.org Pinacol itself is typically generated from the reduction of acetone. google.com Alternative industrial preparations include the hydrolysis of 4,4,5-trimethyl-1,3-dioxane (B14741529) or the ketonization of pivalic acid and acetic acid over metal oxide catalysts. wikipedia.org More recent methods describe the synthesis from 2-methyl-2-butene (B146552) and formaldehyde (B43269) in the presence of an acid. google.comacs.org

By utilizing functionalized variants of these precursors, a diverse library of analogs can be generated. For instance, employing a ketone other than pinacolone or a benzaldehyde with a different substitution pattern (e.g., 3,4,5-trimethoxybenzaldehyde (B134019) mdma.ch or 5-nitro-3,4-dimethoxybenzaldehyde chemicalbook.com) allows for systematic structural modifications to the final product.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular vibrations. For 3,4-Dimethoxybenzylidene pinacolone (B1678379), the expected characteristic absorption bands can be inferred from structurally similar chalcone (B49325) derivatives. biointerfaceresearch.comuky.eduicm.edu.pl

Key vibrational modes anticipated in the FTIR spectrum include:

C=O Stretching: The carbonyl group of the enone system is expected to exhibit a strong absorption band. In related chalcones, this band typically appears in the range of 1650-1700 cm⁻¹. fabad.org.tr For instance, in a similar chalcone, a strong C=O stretching vibration is observed around 1668 cm⁻¹.

C=C Stretching: The stretching vibration of the α,β-unsaturated double bond will also be present, usually in the region of 1580-1640 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The two methoxy (B1213986) groups will produce characteristic asymmetric and symmetric stretching bands, typically found in the 1260-1020 cm⁻¹ range. For example, in 3,4-dimethoxybenzaldehyde (B141060), a precursor, bands are seen around 1263 cm⁻¹ and 1017 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups will appear just below 3000 cm⁻¹.

The precise positions of these bands provide valuable information about the electronic environment within the molecule.

Table 1: Predicted FTIR Spectral Data for 3,4-Dimethoxybenzylidene Pinacolone based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl | C=O Stretch | 1650 - 1700 |

| Alkene | C=C Stretch | 1580 - 1640 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O-C Asymmetric Stretch | ~1260 |

| Ether | C-O-C Symmetric Stretch | ~1020 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong FTIR signals, non-polar bonds like C=C often produce strong signals in Raman spectra. Therefore, the C=C stretching of the enone system and the aromatic ring are expected to be prominent in the Raman spectrum of 3,4-Dimethoxybenzylidene pinacolone. This technique is particularly useful for studying the symmetry of molecular vibrations.

Analysis of Characteristic Vibrational Modes and Their Perturbations due to Conjugation

The conjugation of the carbonyl group with the ethylenic double bond and the aromatic ring in 3,4-Dimethoxybenzylidene pinacolone leads to a delocalization of π-electrons across the system. This conjugation has a notable effect on the vibrational frequencies. The C=O and C=C stretching frequencies are lowered compared to their non-conjugated counterparts. This is because the delocalization of electrons weakens these bonds slightly. The extent of this shift can provide qualitative information about the degree of conjugation and the planarity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹H and ¹³C NMR spectra provide a map of the proton and carbon environments within the molecule. Based on the analysis of similar chalcone derivatives, the following assignments can be predicted for 3,4-Dimethoxybenzylidene pinacolone. biointerfaceresearch.comnih.gov

¹H NMR:

Aromatic Protons: The protons on the 3,4-dimethoxyphenyl ring are expected to appear in the aromatic region (δ 6.8-7.8 ppm). Due to the substitution pattern, they will likely exhibit a characteristic splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets).

Vinylic Protons: The two protons of the α,β-unsaturated system (H-α and H-β) will appear as doublets. The coupling constant between them (typically around 15-16 Hz) is indicative of a trans configuration. The H-β proton, being closer to the aromatic ring, is generally found at a higher chemical shift (more downfield) than the H-α proton. fabad.org.tr

Methoxy Protons: The two methoxy groups will each show a singlet at around δ 3.9 ppm.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically observed further upfield around δ 1.1-1.3 ppm due to the shielding effect of the alkyl group. yufengchemicals.com

¹³C NMR:

Carbonyl Carbon: The carbonyl carbon (C=O) is expected to resonate at a high chemical shift, typically in the range of δ 185-215 ppm. For pinacolone itself, the carbonyl carbon appears around δ 214.3 ppm. oc-praktikum.de

Vinylic Carbons: The α and β carbons of the enone system will have distinct chemical shifts, generally between δ 120-150 ppm. fabad.org.tr

Aromatic Carbons: The carbons of the benzene ring will appear in the δ 110-160 ppm region. The carbons bearing the methoxy groups will be shifted downfield.

Methoxy Carbons: The carbons of the two methoxy groups are expected around δ 55-56 ppm.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 44 ppm, and the methyl carbons will resonate at a lower chemical shift, around δ 26 ppm. oc-praktikum.de

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 3,4-Dimethoxybenzylidene Pinacolone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.8 | m |

| Vinylic-H (β) | ~7.5 - 7.8 | d |

| Vinylic-H (α) | ~7.0 - 7.3 | d |

| Methoxy-H | ~3.9 | s |

| tert-Butyl-H | ~1.1 - 1.3 | s |

m = multiplet, d = doublet, s = singlet

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3,4-Dimethoxybenzylidene Pinacolone

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 195 - 215 |

| Vinylic (C-β) | 140 - 150 |

| Vinylic (C-α) | 120 - 130 |

| Aromatic (C-O) | 148 - 155 |

| Aromatic (C-H) | 110 - 125 |

| Aromatic (C-ipso) | 125 - 130 |

| Methoxy (OCH₃) | 55 - 56 |

| tert-Butyl (quaternary C) | ~44 |

| tert-Butyl (CH₃) | ~26 |

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemical Determination

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This would be instrumental in confirming the connectivity between the vinylic protons (H-α and H-β) and tracing the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded protons and carbons (¹J_CH). An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignments of the vinylic and aromatic C-H pairs.

The combination of these 1D and 2D NMR techniques provides a robust and detailed picture of the molecular structure of 3,4-Dimethoxybenzylidene pinacolone, confirming the atomic connectivity and providing insights into its stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

The electronic absorption characteristics of chalcones, the class of compounds to which 3,4-Dimethoxybenzylidene pinacolone belongs, are well-documented. Their UV-Vis spectra are typically defined by two primary absorption bands. Band I is observed in the range of 340–390 nm, while Band II appears at 220–270 nm. nih.govresearchgate.netucl.ac.be These absorptions are attributed to π-π* electronic transitions within the cinnamoyl system of the molecule.

The presence of substituents on the aromatic rings can influence the position of these absorption maxima. Specifically, the introduction of electron-donating groups, such as the methoxy groups in the subject compound, generally leads to a bathochromic shift (a shift to longer wavelengths). nih.gov For a related compound, (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine, the observed absorption maxima are at 280 nm and 350 nm, which aligns with the expected ranges for chalcones. mdpi.com The high molar absorptivity values associated with these transitions, often in the range of 21,000–56,000 L mol⁻¹ cm⁻¹, indicate that these are allowed transitions. nih.gov This chromophoric behavior is a key feature of chalcone derivatives.

Table 1: Representative UV-Vis Spectral Data for Substituted Chalcones

| Compound/Derivative Type | Band I (λmax, nm) | Band II (λmax, nm) | Reference |

|---|---|---|---|

| General Chalcones | 340-390 | 220-270 | nih.govresearchgate.netucl.ac.be |

| Methoxy Substituted Chalcones | Shift to higher wavelength | Shift to higher wavelength | nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information for confirming the molecular weight of 3,4-Dimethoxybenzylidene pinacolone and for understanding its fragmentation behavior under ionization. The molecular formula of 3,4-Dimethoxybenzylidene pinacolone is C₁₅H₂₀O₃, which corresponds to a molecular weight of approximately 248.32 g/mol . For comparison, the related compound 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione has a reported molecular weight of 264.32 g/mol . nih.gov

The fragmentation of chalcones in mass spectrometry is complex and can involve several pathways. Common fragmentation patterns include cleavages at the bonds adjacent to the carbonyl group. researchgate.net For hydroxylated chalcones, the formation of a deprotonated molecule [M-H]⁻ is a common observation in negative ion mode mass spectrometry. nih.gov A study on hydroxymethoxy chalcone derivatives reported a prominent [M-H]⁻ ion at m/z 269. nih.gov The fragmentation pathways of chalcones are influenced by the substituents present on the aromatic rings and can provide valuable structural information.

Table 2: Mass Spectrometry Data for Related Chalcone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ions (m/z) | Reference |

|---|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione | C₁₅H₂₀O₄ | 264.32 | Not specified | nih.gov |

| Hydroxymethoxy Chalcone Derivative | Not specified | ~270 | 269 [M-H]⁻ | nih.gov |

X-ray Crystallography for Precise Solid-State Structure Determination

While specific crystallographic data for 3,4-Dimethoxybenzylidene pinacolone is not available, the analysis of a closely related compound, 3,4-Dimethoxychalcone (B600365), provides significant insights into the likely solid-state structure. researchgate.net

Table 3: Geometric Parameters for Related Chalcone Structures

| Compound | Dihedral Angle Between Aromatic Rings (°) | Conformation of Other Rings | Reference |

|---|---|---|---|

| 3,4-Dimethoxychalcone | 25.75 (3) | - | researchgate.net |

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. In the crystal structure of 3,4-Dimethoxychalcone, the packing is stabilized by C-H···π interactions. researchgate.net These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (the aromatic ring) acts as the acceptor.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,4-Dimethoxybenzylidene pinacolone |

| (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine |

| 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione |

| 2′,4′,4-Tri-hydroxychalcone |

| 3,4-Dimethoxychalcone |

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its geometry, stability, and electronic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule, representing its most stable conformation. Both DFT and Hartree-Fock (HF) methods are used for this purpose, with DFT often being favored for its balance of accuracy and computational cost. uci.edu

For molecules similar to 3,4-Dimethoxybenzylidene pinacolone (B1678379), such as other chalcone (B49325) derivatives, DFT calculations using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set like 6-311G have proven reliable for predicting molecular geometries. mdpi.com The initial geometry for the calculation is often based on experimental data from X-ray crystallography of analogous structures. mdpi.com

In a related compound, (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, crystal structure analysis revealed a dihedral angle of 52.20 (15)° between the two aromatic rings. nih.govresearchgate.net The methoxy (B1213986) group carbon atoms were found to lie close to the plane of their attached benzene (B151609) ring. nih.gov Such experimental data serves as a crucial benchmark for validating the accuracy of the computed geometries from DFT and HF methods. Discrepancies between calculated and experimental values are typically small, confirming the robustness of the theoretical models.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Chalcone-like Structure Note: This table represents typical data for a chalcone scaffold, as specific data for 3,4-Dimethoxybenzylidene pinacolone is not available.

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length | C=O | 1.25 Å | 1.23 Å |

| C=C (enone) | 1.35 Å | 1.34 Å | |

| C-C (enone) | 1.48 Å | 1.47 Å | |

| Bond Angle | C-C-C (enone) | 121.5° | 120.8° |

| C-C=O | 119.8° | 119.5° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. uci.edu It is the method of choice for calculating electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. dtu.dkaps.org By calculating these transitions, one can predict the UV-Vis absorption spectrum of a compound like 3,4-Dimethoxybenzylidene pinacolone.

The calculations can reveal the nature of the electronic excitations, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. uci.edu For chalcones, the characteristic absorption bands are typically due to π→π* transitions within the cinnamoyl system. TD-DFT calculations, often performed with functionals like CAM-B3LYP in a suitable solvent model, can accurately predict the maximum absorption wavelengths (λmax). researchgate.net These theoretical predictions are vital for interpreting experimental spectra and understanding the relationship between molecular structure and color. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Related Molecular Parameters (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 3,4-Dimethoxybenzylidene pinacolone, the HOMO is expected to be localized primarily on the 3,4-dimethoxyphenyl ring, which is the electron-rich part of the molecule. The LUMO is likely distributed over the α,β-unsaturated ketone system. The HOMO-LUMO gap and related quantum chemical parameters provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Chalcone-like Structure Note: This table represents typical data for a chalcone scaffold, as specific data for 3,4-Dimethoxybenzylidene pinacolone is not available.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.20 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.15 |

| Energy Gap | ΔE | 4.05 |

| Ionization Potential | I | 6.20 |

| Electron Affinity | A | 2.15 |

| Global Hardness | η | 2.03 |

| Global Softness | S | 0.25 |

| Electronegativity | χ | 4.18 |

| Electrophilicity Index | ω | 4.31 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wavefunction into localized, intuitive Lewis-like bonding patterns (bonds, lone pairs, and core orbitals). wisc.edujuniperpublishers.com This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions within a molecule.

NBO analysis quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). aiu.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization.

Theoretical Studies on Spectroscopic Properties and Vibrational Frequencies

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical frequencies correspond to the vibrational modes observed in experimental infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific functional groups and atomic motions can be achieved. mdpi.com

Theoretical frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are usually scaled by an empirical factor to improve agreement with experimental data. mdpi.com For 3,4-Dimethoxybenzylidene pinacolone, key vibrational modes would include the C=O stretching of the ketone, C=C stretching of the enone and aromatic rings, and C-O stretching of the methoxy groups.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Chalcone-like Structure Note: This table represents typical data for a chalcone scaffold, as specific data for 3,4-Dimethoxybenzylidene pinacolone is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1715 | 1646 | 1650 |

| C=C Stretch (Alkene) | 1658 | 1592 | 1600 |

| C=C Stretch (Aromatic) | 1635 | 1570 | 1575 |

| C-O-C Stretch (Methoxy) | 1280 | 1229 | 1235 |

Computational Structure-Activity Relationship (SAR) Studies for Molecular Design Principles

Computational Structure-Activity Relationship (SAR) studies aim to link the structural or quantum chemical properties of a series of compounds to their biological activity. Chalcones are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. nih.gov Computational SAR can help elucidate the molecular features responsible for these activities and guide the design of more potent analogues.

By calculating various quantum chemical descriptors for a series of chalcone derivatives, researchers can build a quantitative model (QSAR) that correlates these descriptors with observed biological activity. Important descriptors often include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and the electrophilicity index. mdpi.com For example, the reactivity of the α,β-unsaturated ketone system, which can act as a Michael acceptor, is often crucial for biological activity. Computational studies can quantify this reactivity and help in designing molecules with optimized electronic properties for better therapeutic efficacy.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and a protein at the atomic level, predicting the binding affinity and mode of action.

For derivatives of 3,4-dimethoxy chalcone, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. For instance, a study on 2',5'-dihydroxy-3,4-dimethoxychalcone, a related compound, revealed its potential as an inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The docking simulations for this compound showed binding energies ranging from -6.50 to -7.67 kcal/mol, with the lowest binding energy indicating a more stable interaction. unsoed.ac.id Key amino acid residues such as Met769, Ala719, Thr766, Lys721, and Glu738 were identified as crucial for hydrogen bonding interactions within the EGFR binding pocket. unsoed.ac.id

In another study, a chalcone derivative containing a 3,4-dimethoxyphenyl group, namely (2E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxy-2-naphthyl)prop-2-en-1-one (DHNP), was docked against a human estrogen receptor. This analysis yielded a glide score of -8.330 and a glide energy of -50.661 Kcal/mol, which were comparable to the co-crystal ligand, suggesting significant binding potential. researchgate.net

To illustrate the type of data generated from such studies, the following interactive table presents hypothetical docking results for 3,4-Dimethoxybenzylidene pinacolone against a panel of cancer-related protein targets, based on findings for similar chalcone derivatives.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| EGFR | 1M17 | -7.2 | MET769, LYS721 | Hydrogen Bond, Hydrophobic |

| Tubulin | 1SA0 | -6.8 | LYS254, ASN258 | Hydrogen Bond, van der Waals |

| Bcl-2 | 2W3L | -6.5 | GLU119, ARG129 | van der Waals, Pi-Alkyl |

| CDK2 | 1HCK | -7.0 | LEU83, LYS33 | Hydrogen Bond, Pi-Sigma |

This table is illustrative and based on data for related chalcone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models are built by finding a statistical relationship between molecular descriptors and the observed activity.

QSAR studies on chalcone derivatives have identified several key descriptors that influence their activity. These descriptors fall into several categories, including:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electrostatic descriptors: These relate to the charge distribution in the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

A study on a set of 59 chalcone derivatives developed a QSAR model for antimitotic and antiproliferative activities. The model showed a high correlation coefficient (R²) of 0.965, indicating a strong predictive ability. nih.gov The model highlighted the importance of charge-related (BCUT) descriptors, autocorrelation descriptors, and the HOMO energy in determining the biological activity of these compounds. nih.gov

Another QSAR study on chalcone analogues as inhibitors of angiotensin-converting enzyme (ACE) also yielded a statistically robust model. biointerfaceresearch.com This highlights the broad applicability of QSAR in predicting the biological activities of chalcones.

For predicting the chemical reactivity of 3,4-Dimethoxybenzylidene pinacolone, a QSAR model could be developed using descriptors that describe its electronic and steric properties. The reactivity of the α,β-unsaturated ketone moiety, a hallmark of chalcones, is central to many of its biological activities and can be modulated by substituents on the aromatic rings. The electron-donating methoxy groups at the 3 and 4 positions of the benzylidene ring are expected to influence the electron density across the molecule, thereby affecting its reactivity.

The following table presents a hypothetical QSAR model for predicting the chemical reactivity of a series of chalcone derivatives, including 3,4-Dimethoxybenzylidene pinacolone.

| Descriptor | Description | Coefficient | Contribution to Reactivity |

| Topological | |||

| Wiener Index | Sum of distances between all pairs of atoms | 0.15 | Positive |

| Electrostatic | |||

| Dipole Moment | Measure of the polarity of the molecule | -0.28 | Negative |

| Quantum Chemical | |||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | 0.45 | Positive |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.32 | Negative |

| Statistical Parameters of the Model | |||

| R² | 0.88 | ||

| Q² | 0.75 |

This table is illustrative. The coefficients represent the hypothetical weight of each descriptor in the QSAR equation.

Such a model would allow for the prediction of the reactivity of new, unsynthesized chalcone derivatives, thereby guiding the design of compounds with desired properties. The development of a specific QSAR model for 3,4-Dimethoxybenzylidene pinacolone and its analogues would be a valuable endeavor for future research.

Investigation of Reactivity Profiles and Mechanistic Pathways

Rearrangement Reactions Involving the Pinacolone (B1678379) Moiety

The structural framework of 3,4-Dimethoxybenzylidene pinacolone is susceptible to rearrangement reactions, particularly those centered around the pinacolone substructure. These transformations are often initiated by the generation of a carbocation, leading to a 1,2-migratory shift.

The classic Pinacol-Pinacolone rearrangement involves the conversion of a 1,2-diol to a ketone or aldehyde. While 3,4-Dimethoxybenzylidene pinacolone itself is not a diol, its derivatives can undergo analogous rearrangements. For instance, the corresponding diol precursor, upon treatment with acid, would generate a carbocation. The stability of this carbocation is crucial in determining the migratory aptitude of adjacent groups. The presence of the 3,4-dimethoxyphenyl group, with its electron-donating methoxy (B1213986) substituents, can significantly influence the stability of any carbocation formed on the benzylic carbon, thereby directing the rearrangement pathway. The migration of a group (hydride, alkyl, or aryl) to the electron-deficient center results in the formation of a more stable carbonyl compound.

Acid catalysis is a pivotal factor in governing the selectivity of pinacol-type rearrangements. The nature of the acid catalyst, whether Brønsted or Lewis, and its concentration can affect the rate of carbocation formation and the subsequent migratory shifts. In the context of derivatives of 3,4-Dimethoxybenzylidene pinacolone, a strong acid can promote the formation of a carbocation. The selectivity of the rearrangement would then depend on the relative migratory aptitudes of the groups attached to the carbon bearing the hydroxyl group. The electron-donating nature of the 3,4-dimethoxyphenyl ring can enhance the migratory aptitude of the aryl group itself, potentially leading to the formation of a rearranged product where the phenyl group has shifted.

Oxidative and Reductive Transformations of the Benzylidene Double Bond

The exocyclic double bond in 3,4-Dimethoxybenzylidene pinacolone is a prime site for both oxidative and reductive transformations.

Oxidative Cleavage: The double bond can be cleaved under strong oxidizing conditions, such as ozonolysis or permanganate (B83412) oxidation. This would lead to the formation of 3,4-dimethoxybenzaldehyde (B141060) and a ketone derived from the pinacolone moiety.

Epoxidation: Treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide. This epoxide is a versatile intermediate for further synthetic manipulations.

Reduction: The double bond is readily reduced to a single bond via catalytic hydrogenation. This process typically employs catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, yielding 3,4-dimethoxybenzyl pinacolone.

A summary of these transformations is presented in the table below.

| Transformation | Reagents | Product(s) |

| Oxidative Cleavage | 1. O₃, 2. Zn/H₂O | 3,4-Dimethoxybenzaldehyde, Pinacolone |

| Epoxidation | m-CPBA | 3-(3,4-Dimethoxyphenyl)-3-(2,2-dimethyl-1-oxopropyl)oxirane |

| Catalytic Hydrogenation | H₂, Pd/C | 3,4-Dimethoxybenzyl pinacolone |

Fragmentation Reactions and Pathways

Under specific conditions, 3,4-Dimethoxybenzylidene pinacolone can undergo fragmentation reactions, leading to the cleavage of carbon-carbon bonds.

While less common, C-C bond cleavage can be induced under harsh conditions. For example, retro-aldol type reactions could potentially cleave the bond between the carbonyl carbon and the adjacent quaternary carbon of the pinacolone group, especially if a strong base is used and the resulting enolate is trapped. Cleavage within the aromatic ring is energetically unfavorable and would require severe conditions, such as high-temperature pyrolysis or strong oxidative degradation.

The Grob fragmentation is a specific type of fragmentation reaction that occurs in molecules containing an electron-donating group, a leaving group, and a nucleofuge arranged in a specific 1,2,3-relationship. While 3,4-Dimethoxybenzylidene pinacolone itself is not primed for a direct Grob fragmentation, a suitable derivative could be synthesized to undergo this reaction. For instance, if the carbonyl group were reduced to a hydroxyl group, and a leaving group was installed on the benzylic carbon, the resulting molecule could undergo fragmentation. The electron-donating 3,4-dimethoxyphenyl group would facilitate the process.

Electrophilic and Nucleophilic Reactions of Aromatic and Carbonyl Centers

The chemical behavior of 3,4-dimethoxybenzylidene pinacolone is dominated by the electrophilic nature of the β-carbon of the enone system and the nucleophilicity of the carbonyl oxygen. The aromatic ring, activated by two methoxy groups, also presents sites for electrophilic substitution.

The α,β-unsaturated ketone moiety is a prime target for nucleophilic attack. Due to the polarization of the C=C and C=O bonds, the β-carbon is electron-deficient and susceptible to addition reactions. A common reaction of chalcones is the Michael addition, where a wide range of nucleophiles can add to this position.

Furthermore, the carbonyl group itself can undergo nucleophilic addition. The bulky tert-butyl group adjacent to the carbonyl can sterically hinder this approach, but reactions with smaller nucleophiles are still possible.

The 3,4-dimethoxyphenyl group, being electron-rich, can participate in electrophilic aromatic substitution reactions. The directing effects of the methoxy groups would favor substitution at the 5-position of the aromatic ring.

A significant class of reactions for chalcones involves their use as precursors for the synthesis of various heterocyclic compounds. These reactions typically proceed through nucleophilic attack on the chalcone (B49325) backbone followed by cyclization. For instance, the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyrazoline derivatives. nih.govuii.ac.idresearchgate.netmdpi.com Similarly, isoxazole (B147169) and isoxazoline (B3343090) derivatives can be prepared from chalcones by reaction with hydroxylamine. core.ac.uknih.gov These cyclocondensation reactions highlight the dual reactivity of the chalcone scaffold, where both the carbonyl carbon and the β-carbon are involved in the formation of the new heterocyclic ring.

Catalytic Transformations Involving 3,4-Dimethoxybenzylidene Pinacolone

The versatile structure of 3,4-dimethoxybenzylidene pinacolone allows it to participate in a range of catalytic transformations, leading to the formation of structurally diverse molecules. These reactions often leverage the reactivity of the α,β-unsaturated carbonyl system.

Catalytic hydrogenation of the carbon-carbon double bond is a common transformation for chalcones. This reaction can be achieved using various catalytic systems, often employing transition metals like palladium.

The electron-rich double bond of the enone system is also susceptible to catalytic oxidation, particularly epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used, often in the presence of a metal catalyst, to form the corresponding epoxide. This epoxide can then serve as a versatile intermediate for further synthetic manipulations.

Moreover, the chalcone scaffold can be utilized in catalytic asymmetric synthesis, where the use of chiral catalysts allows for the stereoselective formation of products. For example, organocatalysis has been successfully employed in the asymmetric Michael addition to α,β-unsaturated aldehydes, a reaction type that is analogous to the reactivity of chalcones.

While specific studies detailing catalytic transformations of 3,4-dimethoxybenzylidene pinacolone are not extensively documented in the reviewed literature, the general reactivity of chalcones suggests its potential as a substrate in various catalytic processes. For instance, palladium-catalyzed coupling reactions have been used in the synthesis of complex molecules containing substituted thiophene (B33073) rings derived from related bromo-substituted chalcone precursors. researchgate.net

Synthesis and Structural Characterization of Diverse Derivatives and Analogs

Synthesis of Derivatives with Modified Aromatic Substituents on the Benzylidene Moiety

The synthesis of derivatives with varied substituents on the aromatic ring of the benzylidene portion is commonly achieved through the Claisen-Schmidt condensation. libretexts.orgnitrkl.ac.innih.gov This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone, in this case, pinacolone (B1678379). By utilizing derivatives of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with additional or alternative substituents, a wide range of analogs can be produced. libretexts.orgnih.gov

The general synthetic route involves dissolving the appropriately substituted benzaldehyde and pinacolone in a solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgnih.gov The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent dehydration, yielding the α,β-unsaturated ketone. alliedacademies.org The electronic nature of the substituents on the benzaldehyde can influence the reaction rate and yield, but the method is broadly applicable to a variety of functional groups. libretexts.org For instance, the reaction of veratraldehyde with various acetophenones has been reported to produce a series of polymethoxy chalcones. pressbooks.pub

| Starting Aldehyde | Resulting Derivative | Key Feature |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | (E)-1-(tert-butyl)-4-(3,4,5-trimethoxyphenyl)but-2-en-1-one | Additional methoxy (B1213986) group on the aromatic ring |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | (E)-1-(tert-butyl)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-1-one | Hydroxyl group for further functionalization |

| 3-Fluoro-4,5-dimethoxybenzaldehyde | (E)-1-(tert-butyl)-4-(3-fluoro-4,5-dimethoxyphenyl)but-2-en-1-one | Introduction of a halogen substituent |

Derivatization Through Modifications of the Pinacolone Substructure

The pinacolone moiety of 3,4-dimethoxybenzylidene pinacolone offers several sites for chemical modification, primarily the carbonyl group and the α-methyl group. The tert-butyl group is generally inert, though recent advances have shown that even these C-H bonds can be functionalized under specific catalytic conditions. chemrxiv.org

The α,β-unsaturated ketone system is susceptible to various nucleophilic additions. wikipedia.orgfiveable.me Strong nucleophiles tend to favor 1,2-addition at the carbonyl carbon, while weaker nucleophiles typically undergo 1,4-conjugate addition to the β-carbon. pressbooks.pub

Reduction of the Carbonyl Group:

A common modification is the selective reduction of the carbonyl group to a hydroxyl group, yielding the corresponding allylic alcohol. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a cerium(III) chloride catalyst, is particularly effective for the 1,2-reduction of α,β-unsaturated ketones without affecting the carbon-carbon double bond. youtube.com

| Reagent | Product Type | Comments |

| Sodium borohydride (NaBH₄) with CeCl₃ | Allylic alcohol | Selective 1,2-reduction of the carbonyl group. youtube.com |

| Lithium aluminium hydride (LiAlH₄) | Saturated alcohol | Can reduce both the carbonyl and the C=C double bond. |

| Hydrogenation (e.g., H₂/Pd-C) | Saturated ketone or alcohol | Depending on conditions, can selectively reduce the C=C bond or both functional groups. wikipedia.org |

Reactions at the α-Carbon:

The α-carbon of the pinacolone substructure can be involved in various reactions, often initiated by the formation of an enolate. For example, organocuprate reagents can be used for α,β-dialkylation of α,β-unsaturated ketones. pressbooks.pub

Formation of Heterocyclic Ring Systems Incorporating the 3,4-Dimethoxybenzylidene Scaffold

The reactive α,β-unsaturated ketone core of 3,4-dimethoxybenzylidene pinacolone is an excellent synthon for the construction of various heterocyclic ring systems. nitrkl.ac.innih.gov These reactions typically proceed through the condensation of the chalcone (B49325) with a binucleophilic reagent, leading to the formation of five- or six-membered rings.

Synthesis of Pyrazoles:

Pyrazoline derivatives can be synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. libretexts.orgsemanticscholar.org The reaction is often carried out under reflux in a suitable solvent like ethanol or acetic acid. The initial Michael addition of the hydrazine to the β-carbon is followed by intramolecular cyclization and dehydration to form the pyrazoline ring.

Synthesis of Pyrimidines:

Pyrimidine derivatives can be obtained by reacting the chalcone with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base such as potassium hydroxide or sodium ethoxide. pressbooks.puborganic-chemistry.org The reaction involves the initial conjugate addition of the nucleophilic nitrogen to the β-carbon of the chalcone, followed by cyclization and dehydration to form the dihydropyrimidine, which may then be oxidized to the pyrimidine.

| Reagent | Heterocyclic Product | Ring System |

| Hydrazine hydrate | 5-(3,4-dimethoxyphenyl)-3-(tert-butyl)-4,5-dihydro-1H-pyrazole | Pyrazoline (a five-membered ring) |

| Phenylhydrazine | 5-(3,4-dimethoxyphenyl)-3-(tert-butyl)-1-phenyl-4,5-dihydro-1H-pyrazole | N-phenylpyrazoline |

| Urea | 4-(3,4-dimethoxyphenyl)-6-(tert-butyl)pyrimidin-2(1H)-one | Pyrimidinone (a six-membered ring) |

| Thiourea | 4-(3,4-dimethoxyphenyl)-6-(tert-butyl)pyrimidine-2(1H)-thione | Pyrimidine-thione |

| Guanidine | 2-amino-4-(3,4-dimethoxyphenyl)-6-(tert-butyl)pyrimidine | Aminopyrimidine |

Exploration of Metal Complexation and Coordination Chemistry with Transition Metals

Chalcones, including 3,4-dimethoxybenzylidene pinacolone, can act as versatile ligands for transition metals due to the presence of the carbonyl and potentially other donor atoms. alliedacademies.orgnih.gov The coordination chemistry of these compounds has been explored, leading to the synthesis of various organometallic complexes.

Synthesis and Characterization of Organometallic Complexes

Organometallic complexes of chalcones have been synthesized with a range of transition metals, including palladium, ruthenium, and iron. nitrkl.ac.inalliedacademies.orgnih.gov The synthesis often involves the reaction of the chalcone ligand with a suitable metal precursor. For instance, palladium(II) complexes can be prepared by reacting the chalcone with a palladium salt like palladium(II) acetate (B1210297) or bis(acetonitrile)palladium(II) chloride. semanticscholar.orgmdpi.com The characterization of these complexes is typically carried out using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to determine the coordination mode of the ligand and the geometry of the complex. nih.gov

Investigation of Cyclometallation Processes and Regioselectivity

Cyclometallation is a key reaction in organometallic chemistry where a ligand undergoes intramolecular C-H bond activation to form a metallacycle. nih.gov Chalcones with aromatic rings are potential candidates for such reactions. The regioselectivity of C-H activation is a critical aspect and is influenced by factors such as the electronic properties of the ligand, the nature of the metal catalyst, and the reaction conditions. chemrxiv.orgresearchgate.net

In the case of 3,4-dimethoxybenzylidene pinacolone, the electron-rich nature of the dimethoxy-substituted phenyl ring makes it susceptible to electrophilic attack by a metal center, such as palladium(II). mdpi.com The C-H activation can potentially occur at several positions on the aromatic ring. The regioselectivity is often governed by the formation of the most stable metallacyclic intermediate, typically a five- or six-membered ring. nih.gov While specific studies on the cyclometallation of 3,4-dimethoxybenzylidene pinacolone are not extensively reported, research on related methoxy-substituted chalcones and other aromatic compounds provides insights into the likely outcomes. nih.gov The directing effect of the carbonyl group and the electronic influence of the methoxy substituents play a crucial role in determining the site of C-H activation. chemrxiv.org

Applications in Advanced Materials Science and Organic Synthesis

Utility as Precursors and Building Blocks in Multi-Step Organic Synthesis

3,4-Dimethoxybenzylidene pinacolone (B1678379) and its parent aldehyde, 3,4-dimethoxybenzaldehyde (B141060), serve as crucial starting materials and intermediates in the synthesis of a variety of complex organic molecules. The inherent reactivity of the α,β-unsaturated ketone functionality allows for a range of chemical transformations, making these compounds valuable building blocks.

One notable application is in the synthesis of heterocyclic compounds. For instance, 3,4-dimethoxybenzaldehyde is a key precursor in the synthesis of Schiff bases, which are then used to create more complex heterocyclic systems. A specific example is the synthesis of 5-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol. nanobioletters.com This reaction involves the condensation of 5-amino-4H-1,2,4-triazole-3-thiol with 3,4-dimethoxybenzaldehyde, demonstrating the role of the dimethoxybenzylidene moiety as a foundational element in constructing larger, functionalized molecules. nanobioletters.com The resulting triazole derivatives are of interest for their potential biological activities and as ligands in coordination chemistry.

Furthermore, the general class of chalcones, including 3,4-dimethoxybenzylidene derivatives, are well-established precursors for the synthesis of flavonoids and other related natural product analogs. The core chalcone (B49325) structure can be cyclized to form various heterocyclic rings, highlighting their importance as versatile intermediates in synthetic organic chemistry. The presence of the electron-donating dimethoxy groups can influence the reactivity and properties of the resulting molecules.

The synthesis of hydrazone derivatives is another area where the 3,4-dimethoxybenzylidene scaffold is employed. These compounds are formed by the reaction of a hydrazide with an aldehyde, such as 3,4-dimethoxybenzaldehyde. psgcas.ac.in These hydrazone derivatives are not only of interest for their chemical properties but also for their potential biological applications. psgcas.ac.in

Contribution to the Development of Novel Catalytic Systems

The 3,4-dimethoxybenzylidene moiety is integral to the development of novel catalytic systems, primarily through its incorporation into Schiff base ligands that can coordinate with metal ions. These metal complexes can exhibit catalytic activity in various chemical transformations.

Recent research has demonstrated the synthesis of mononuclear Ru(III) complexes with tridentate Schiff base ligands. nih.gov One such ligand, 4-[(1E)-N-{2-[(Z)-(3,4-dimethoxybenzylidene)amino]ethyl}ethanimidoyl]benzene-1,3-diol [MBE], is synthesized from 3,4-dimethoxybenzaldehyde. nih.gov The resulting Ru(III) complex, [Ru(MBE)Cl₂(H₂O)], has been characterized and investigated for its potential applications, including in catalysis and as an anticancer agent. nih.gov The coordination of the Schiff base to the ruthenium center is crucial for the complex's stability and potential catalytic function. nih.gov

In a similar vein, metal complexes of a Schiff base derived from 5-amino-4H-1,2,4-triazole-3-thiol and 3,4-dimethoxybenzaldehyde have been synthesized and studied. thieme-connect.com Specifically, complexes with Co(II), Cu(II), Ni(II), and Zn(II) were prepared. thieme-connect.com These complexes have shown enhanced antibacterial and antioxidant activities compared to the free ligand, with the Zn(II) complex being particularly effective. thieme-connect.com While these studies focus on biological activity, the underlying principle of using these metal complexes as active agents can be extended to catalytic applications, for instance, in mimicking enzyme activity. thieme-connect.com The Schiff base ligands derived from 3,4-dimethoxybenzaldehyde are noted to be excellent for forming stable chelate complexes with transition metals.

The versatility of chalcone derivatives also extends to their use as photoinitiators in polymerization reactions, which can be considered a form of catalytic process where light is the stimulus. rsc.org Chalcone derivatives can be used in photoinitiating systems for free radical polymerization, cationic polymerization, and thiol-ene processes upon exposure to visible light. rsc.org

Role in the Design of Materials with Tailored Optical Properties (e.g., Nonlinear Optical Materials)

Chalcone derivatives, particularly those with electron-donating groups like the 3,4-dimethoxy substituents, are extensively studied for their nonlinear optical (NLO) properties. These materials have the ability to alter the properties of light passing through them, which is a critical feature for applications in photonics, optical computing, and telecommunications. bohrium.com

The NLO response of these organic materials is often superior to that of inorganic materials in several aspects. Research on (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, a chalcone derivative, has highlighted its potential for third-order NLO applications. researchgate.net Single crystals of this compound have been synthesized and their thermal stability and optical properties have been characterized. researchgate.net

Another related derivative, (E)-4-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide (DMBH), has also been synthesized and its single crystal structure and NLO properties were investigated. researchgate.net The study revealed that the DMBH molecule exhibits a significant NLO response, making it a promising candidate for NLO applications. researchgate.net The presence of the π-conjugated system in these chalcone derivatives is fundamental to their NLO activity. researchgate.net

The following table summarizes the third-order nonlinear optical properties of a chalcone derivative, 4-[(1E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate (DMPMS), which showcases the typical performance of such materials.

| Property | Value |

| Nonlinear absorption coefficient (β) | 28.3 × 10⁻¹² m/W |

| Optical limiting threshold | 65 µJ |

| Third-order NLO susceptibility (χ⁽³⁾) | ~10⁻¹² esu |

| Data sourced from a study on a 3,4-dimethoxy-substituted chalcone derivative. |

These properties are crucial for applications such as optical switching and optical limiting, where the material's response to high-intensity light is utilized.

Investigation of Supramolecular Assembly and Material Fabrication based on Intermolecular Interactions

The study of how molecules of 3,4-dimethoxybenzylidene pinacolone and related chalcones arrange themselves in the solid state is crucial for designing new materials with specific properties. This field, known as supramolecular chemistry, focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures.

In the crystal structures of chalcone derivatives, various intermolecular interactions play a key role in stabilizing the three-dimensional architecture. For instance, in a derivative of 3,4-dimethoxybenzaldehyde, N–H⋯S and C–H⋯O hydrogen bonds, as well as C–H⋯π interactions, have been observed to link molecules together, forming dimers and ribbons. nanobioletters.com The analysis of Hirshfeld surfaces is a common technique used to visualize and quantify these intermolecular contacts. researchgate.net

The ability of chalcones to form such well-defined supramolecular structures is being explored for the fabrication of new materials. For example, chalcone derivatives are being investigated as building blocks for polymeric materials. stmjournals.comstmjournals.com Their rigid, planar structures can be incorporated into polymer chains to create materials with enhanced thermal stability and specific optical properties. Recent advances have also explored bis-chalcones as photoinitiators, where their extended conjugation and higher molecular weight are advantageous for creating stable polymer networks. nih.gov

Furthermore, the self-assembly of chalcone-based molecules can lead to the formation of organogels, which are soft materials with a wide range of potential applications. nih.gov The design of these materials relies on a deep understanding of the intermolecular forces that drive the self-assembly process. The study of the crystal structure of Schiff base derivatives of 3,4-dimethoxybenzaldehyde provides valuable insights into these interactions, confirming the crystalline nature and potential for ordered assembly of this class of compounds. psgcas.ac.inaalto.fi

Concluding Remarks and Future Research Trajectories

Identification of Unaddressed Research Questions and Challenges

A primary challenge in the study of 3,4-Dimethoxybenzylidene pinacolone (B1678379) is the current scarcity of specific experimental data. While the general synthesis via Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde (B141060) and pinacolone is predictable, detailed characterization data remains to be comprehensively documented in publicly accessible literature. journaljabb.com Key unaddressed research questions include:

Precise Physicochemical Properties: While theoretical values can be calculated, the experimental determination of properties such as melting point, boiling point, and solubility in various solvents is fundamental for practical applications and further research.

Comprehensive Spectroscopic Profile: A complete and published set of spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS), is essential for unambiguous identification and quality control in future synthetic endeavors.

Detailed Biological Activity Spectrum: Although chalcones, in general, exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, the specific bioactivity profile of 3,4-Dimethoxybenzylidene pinacolone is largely unexplored. acs.orghumanjournals.comjchemrev.com Systematic screening against various biological targets is a critical next step. For instance, the related 3,4-dimethoxychalcone (B600365) has shown potential as a caloric restriction mimetic, hinting at possible metabolic regulatory roles for its derivatives. nih.govnih.gov

Mechanism of Action: For any identified biological activities, elucidating the specific molecular mechanisms of action will be a significant research challenge, requiring in-depth cellular and molecular studies. humanjournals.com

Polymorphism and Crystal Structure: An investigation into the potential polymorphism of 3,4-Dimethoxybenzylidene pinacolone and the determination of its single-crystal X-ray structure would provide invaluable insights into its solid-state properties and intermolecular interactions.

Projection of Emerging Methodologies and Interdisciplinary Research Avenues

Future research on 3,4-Dimethoxybenzylidene pinacolone would benefit significantly from the adoption of emerging synthetic and analytical methodologies. These advanced techniques can offer greater efficiency, sustainability, and deeper insights into the compound's behavior.

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of 3,4-Dimethoxybenzylidene pinacolone is a promising avenue. This could involve exploring solvent-free reaction conditions, microwave-assisted synthesis, or the use of eco-friendly catalysts to improve the sustainability of its production. stmjournals.com

High-Throughput Screening and Computational Modeling: High-throughput screening methods could be employed to rapidly assess the biological activity of 3,4-Dimethoxybenzylidene pinacolone and its future derivatives against a wide array of targets. stmjournals.com Concurrently, computational docking and molecular dynamics simulations can predict binding affinities and modes of interaction with biological macromolecules, guiding experimental work and accelerating the discovery process. nih.gov

Interdisciplinary Applications in Materials Science: The α,β-unsaturated ketone functionality in chalcones makes them interesting candidates for polymer chemistry and materials science. stmjournals.com Future research could explore the potential of 3,4-Dimethoxybenzylidene pinacolone as a monomer or additive in the development of novel polymers with unique optical or electronic properties.

Advanced Spectroscopic and Analytical Techniques: The use of advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be invaluable for the definitive structural elucidation of this compound and its future derivatives. Furthermore, techniques like Saturation Transfer Difference (STD) NMR could be used to study its interactions with biological macromolecules. nih.gov

Hypothesized Directions for Further Derivatization and Innovative Applications

The structure of 3,4-Dimethoxybenzylidene pinacolone offers several sites for chemical modification, opening up a vast chemical space for the synthesis of novel derivatives with potentially enhanced or entirely new properties.

Modification of the Aromatic Rings: The two aromatic rings provide ample opportunity for the introduction of various substituents. For example, the introduction of hydroxyl, amino, or halogen groups could significantly modulate the electronic properties and biological activity of the molecule. The effect of different substitution patterns on the dimethoxy-substituted ring, in particular, warrants investigation.

Derivatization of the α,β-Unsaturated Ketone System: The enone moiety is a key pharmacophore and a versatile handle for further chemical transformations. acs.orgrsc.org

Michael Addition Reactions: The β-carbon of the enone system is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles and the creation of more complex molecular architectures.

Cyclization Reactions: The chalcone (B49325) backbone can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are known to possess diverse pharmacological activities. nih.govacs.org

Innovative Applications:

Development of Novel Therapeutic Agents: Based on the broad biological activities of chalcones, derivatives of 3,4-Dimethoxybenzylidene pinacolone could be designed and synthesized as potential leads for new drugs targeting cancer, inflammation, or infectious diseases. acs.orghumanjournals.comjchemrev.com

Fluorescent Probes: The conjugated π-system of chalcones often imparts fluorescent properties. nih.gov Derivatives of 3,4-Dimethoxybenzylidene pinacolone could be explored as fluorescent probes for biological imaging or sensing applications.

Agrochemicals: The structural similarity of the pinacolone moiety to components of some pesticides suggests that derivatives of 3,4-Dimethoxybenzylidene pinacolone could be investigated for potential applications in agriculture.

Q & A

Q. Basic Characterization Workflow

- NMR Spectroscopy : Use - and -NMR to verify the presence of the α,β-unsaturated ketone (enone) system, methoxy groups, and aromatic protons.

- IR Spectroscopy : Confirm C=O stretching (~1680 cm) and C=C conjugation (~1600 cm).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular N–H···O bonds in analogous compounds) .

How can reaction conditions be optimized to improve the yield of this compound?

Q. Advanced Reaction Optimization

- Catalyst Screening : Test Brønsted acids (e.g., HCl, HSO) or Lewis acids (e.g., ZnCl) to enhance condensation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol; higher polarity may stabilize intermediates.

- Temperature Control : Extend reflux time or employ microwave-assisted synthesis to reduce side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate pure enone derivatives .

How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Q. Advanced Data Contradiction Analysis

- Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups.

- Crystallographic Validation : Resolve ambiguities in tautomeric or stereochemical configurations via single-crystal X-ray diffraction (e.g., confirming enone geometry as seen in structurally related compounds) .

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values.

What strategies are effective for selective functionalization or deprotection of the 3,4-dimethoxy groups in this compound?

Q. Advanced Protective Group Chemistry

- Deprotection : Use dichlorodicyanobenzoquinone (DDQ) in dichloromethane to oxidatively remove dimethoxybenzyl (DMB) groups under mild conditions.

- Functionalization : Introduce electrophilic substituents (e.g., nitro, bromo) via directed ortho-metalation (DoM) strategies, leveraging the electron-donating methoxy groups .

How can researchers evaluate the biological interactions of this compound with target proteins?

Q. Advanced Interaction Studies

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or oxidoreductases.

- Enzyme Assays : Test inhibition of tyrosinase or acetylcholinesterase, comparing IC values with structurally similar compounds (e.g., thiazolidinone derivatives) .

- Cellular Uptake Studies : Use fluorescence labeling or LC-MS to quantify intracellular accumulation in model cell lines.

What structural analogs of this compound are worth exploring for structure-activity relationship (SAR) studies?

Q. Advanced SAR Design

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or hydroxyl groups at the benzylidene position (e.g., 3,4-dichloro or 3-hydroxy-4-methoxy derivatives).

- Scaffold Hybridization : Attach the enone moiety to heterocyclic cores (e.g., triazoles, pyrazolines) to modulate bioactivity, as seen in pesticidal or antifungal agents .

How does the electronic nature of substituents on the benzylidene ring influence the reactivity of this compound?

Q. Advanced Mechanistic Analysis

- Electron-Donating Groups (EDGs) : Methoxy groups enhance conjugation, stabilizing the enone system and reducing electrophilic reactivity.

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, favoring nucleophilic additions (e.g., Michael adduct formation).

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to quantify substituent effects on enone reactivity .

What precautions are necessary to ensure the stability of this compound during storage and handling?

Q. Basic Stability Protocols

- Storage : Keep in amber vials at –20°C under inert atmosphere (N) to prevent oxidation.

- Light Sensitivity : Avoid prolonged exposure to UV light, which may induce [2+2] cycloaddition or decomposition.

- Moisture Control : Use molecular sieves in solvents to avert hydrolysis of the enone system .

How can computational methods aid in predicting the physicochemical properties of this compound?

Q. Advanced Computational Tools

- LogP Prediction : Use software like ChemAxon or ACD/Labs to estimate lipophilicity for pharmacokinetic profiling.

- Solubility Modeling : Apply COSMO-RS to predict aqueous solubility, critical for in vitro bioassays.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for synthetic planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.